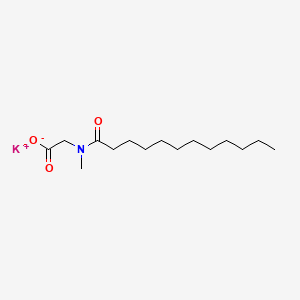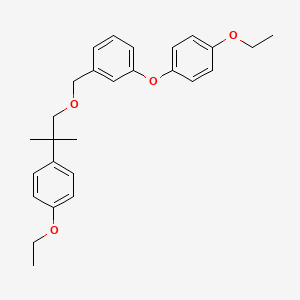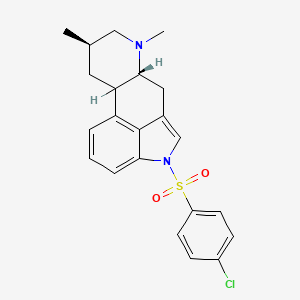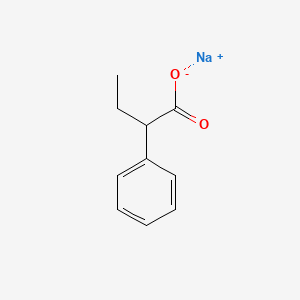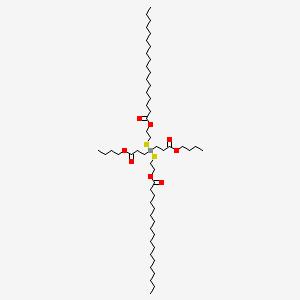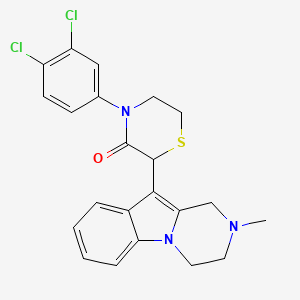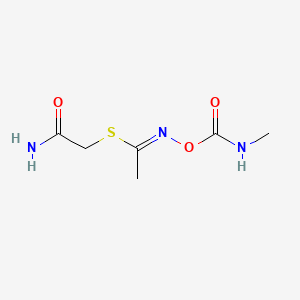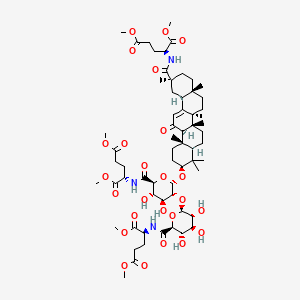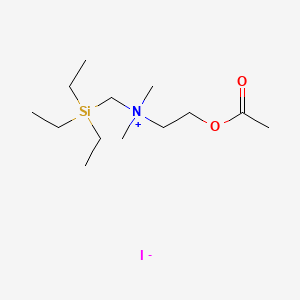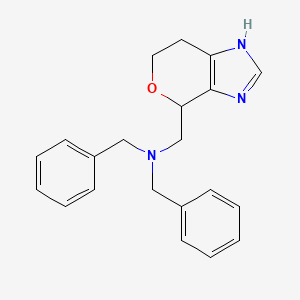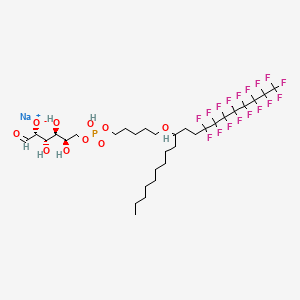
D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) is a complex compound that combines the properties of D-galactose, a simple sugar, with a perfluorinated alkyl phosphate group. This unique structure endows the compound with distinctive chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) typically involves a multi-step process. The initial step often includes the preparation of the perfluorinated alkyl phosphate intermediate. This is followed by the conjugation of this intermediate with D-galactose under specific reaction conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process generally includes the use of specialized equipment to handle the perfluorinated intermediates and ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with modified functional groups.
Scientific Research Applications
D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: It is employed in studies involving carbohydrate-protein interactions and as a probe for investigating cellular processes.
Medicine: The compound’s unique properties make it useful in drug delivery systems, where it can enhance the targeting and efficacy of therapeutic agents.
Industry: It is utilized in the production of specialized materials and coatings, benefiting from its chemical stability and unique physical properties.
Mechanism of Action
The mechanism of action of D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) involves its interaction with specific molecular targets and pathways. The perfluorinated alkyl phosphate group can interact with cellular membranes, enhancing the compound’s ability to penetrate cells and deliver therapeutic agents. The D-galactose moiety can bind to galactose receptors on cell surfaces, facilitating targeted delivery and uptake.
Comparison with Similar Compounds
Similar Compounds
D-Galactose-6-O-sulphate sodium salt: This compound shares the D-galactose moiety but differs in its sulfate group, which imparts different chemical properties.
D-Galactose-6-phosphate: Another similar compound, differing in its phosphate group, which affects its reactivity and applications.
Uniqueness
D-Galactose 6-(sodium 6-oxa-7-(2-(perfluorooctyl)ethyl)hexadecyl phosphate) is unique due to its combination of a perfluorinated alkyl phosphate group with D-galactose. This unique structure provides enhanced chemical stability, specific interactions with cellular targets, and versatile applications in various fields.
Properties
CAS No. |
172916-27-7 |
|---|---|
Molecular Formula |
C31H45F17NaO10P |
Molecular Weight |
954.6 g/mol |
IUPAC Name |
sodium;(2R,3R,4S,5R)-6-[5-(13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptadecafluoroicosan-10-yloxy)pentoxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxy-1-oxohexan-2-olate |
InChI |
InChI=1S/C31H45F17O10P.Na/c1-2-3-4-5-6-7-9-12-19(56-15-10-8-11-16-57-59(54,55)58-18-21(51)23(53)22(52)20(50)17-49)13-14-24(32,33)25(34,35)26(36,37)27(38,39)28(40,41)29(42,43)30(44,45)31(46,47)48;/h17,19-23,51-53H,2-16,18H2,1H3,(H,54,55);/q-1;+1/t19?,20-,21+,22+,23-;/m0./s1 |
InChI Key |
DPEDSLFQGYRZSA-DGBVNISCSA-N |
Isomeric SMILES |
CCCCCCCCCC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCCCCOP(=O)(O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CCCCCCCCCC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCCCCOP(=O)(O)OCC(C(C(C(C=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


